Phenyltrimethylsilane

Catalog No.
S1896006
CAS No.
768-32-1
M.F
C9H14Si
M. Wt
150.29 g/mol
Availability
In Stock
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Phenyltrimethylsilane

CAS Number

768-32-1

Product Name

Phenyltrimethylsilane

IUPAC Name

trimethyl(phenyl)silane

Molecular Formula

C9H14Si

Molecular Weight

150.29 g/mol

InChI

InChI=1S/C9H14Si/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

KXFSUVJPEQYUGN-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CC=CC=C1

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1

The exact mass of the compound Trimethyl(phenyl)silane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96828. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenyltrimethylsilane is a highly stable, hydrophobic organosilicon compound featuring a central sp³-hybridized silicon atom bonded to one phenyl and three methyl groups. With a boiling point of 168–170 °C and a density of 0.873 g/mL, it exists as a moderately volatile, clear liquid at room temperature [1]. Unlike highly reactive halosilanes or alkoxysilanes, the fully alkylated and arylated silicon center confers exceptional stability against spontaneous hydrolysis and nucleophilic attack. This chemical robustness makes it a highly reliable procurement choice for applications requiring an inert silyl motif, such as high-temperature quantitative NMR internal standards [1], and specialized electrolyte additives for lithium-ion battery overcharge protection[2].

Substituting Phenyltrimethylsilane with more common silanes or basic aromatics often leads to process failure due to mismatched physical or electronic properties. For instance, attempting to use Tetramethylsilane (TMS) as a quantitative NMR internal standard in heated assays (e.g., 80 °C) results in severe evaporative loss due to its low boiling point (26.6 °C), destroying integration accuracy[1]. Conversely, substituting it with Phenyltrimethoxysilane in complex organic syntheses introduces unwanted cross-coupling reactivity, as the methoxy groups activate the silicon center for transmetalation [2]. In electrochemical applications, replacing it with unsubstituted benzene or toluene fails to provide the silicon-heteroatom doping necessary for forming robust, modified solid-electrolyte interphases (SEI), fundamentally altering the passivation behavior during battery overcharge.

Thermal Retention for Quantitative NMR at Elevated Temperatures

In high-temperature reaction monitoring (e.g., ruthenium-catalyzed olefinations at 80 °C), the choice of internal standard dictates quantitative accuracy. Phenyltrimethylsilane remains entirely in the liquid phase, allowing precise yield determinations, whereas Tetramethylsilane (TMS) partitions heavily into the headspace[1].

Evidence DimensionBoiling point and thermal retention in solution
Target Compound DataPhenyltrimethylsilane: bp 168–170 °C (stable in solution at 80 °C)
Comparator Or BaselineTetramethylsilane (TMS): bp 26.6 °C (vaporizes out of solution)
Quantified Difference>140 °C higher boiling point, eliminating evaporative integration errors
Conditions1H-NMR quantitative yield monitoring in benzene-d6 at 80 °C

Ensures reliable, reproducible quantitative data in heated laboratory assays where standard TMS fails.

Orthogonal Stability in Palladium-Catalyzed Cross-Coupling

Phenyltrimethylsilane demonstrates extreme resistance to transmetalation under standard cross-coupling conditions, acting as a stable baseline or inert protecting group. When subjected to Pd/Cu-catalyzed or nano-Pd catalyzed Hiyama coupling conditions, it yields 0% of the biaryl product, in stark contrast to Phenyltrimethoxysilane, which couples efficiently [1].

Evidence DimensionBiaryl cross-coupling product yield
Target Compound DataPhenyltrimethylsilane: 0% yield (inert)
Comparator Or BaselinePhenyltrimethoxysilane: >80% yield (highly reactive)
Quantified DifferenceComplete suppression of cross-coupling reactivity
ConditionsNano-Pd/ZnO catalyzed Hiyama reaction in ethylene glycol

Allows procurement as a robust, non-reactive silyl motif in complex multi-step syntheses requiring orthogonal stability.

Electrochemical Oxidation for Battery Overcharge Protection

As an electrolyte additive for 4-V class lithium cells, Phenyltrimethylsilane provides a specific electrochemical trigger for overcharge protection. It exhibits a distinct oxidation potential of 4.54 V versus Li/Li+, allowing it to oxidatively polymerize and passivate the electrode, preventing thermal runaway [1].

Evidence DimensionElectrochemical oxidation potential
Target Compound DataPhenyltrimethylsilane: 4.54 V vs Li/Li+
Comparator Or BaselineStandard carbonate electrolytes: Stable up to ~4.3 V; Biphenyl: ~4.5-4.7 V (lacks Si-doping)
Quantified DifferenceProvides a precise 4.54 V redox trigger with silicon-integrated film formation
ConditionsElectrochemical profiling in 4-V class lithium-ion battery electrolytes

Offers battery manufacturers a precise, heteroatom-doped redox shuttle to enhance the safety and SEI stability of high-voltage cells.

Electroreductive Silylation for Advanced Cyclohexadiene Synthesis

In electroreductive trimethylsilylation, the pre-existing trimethylsilyl group on Phenyltrimethylsilane directs the reaction to form highly functionalized derivatives. It yields 3,5,6-tris(trimethylsilyl)cyclohexa-1,3-dienes, whereas standard arenes like benzene only achieve bis-silylation [1].

Evidence DimensionDegree of silylation in electroreduction products
Target Compound DataPhenyltrimethylsilane: Yields tris(trimethylsilyl)cyclohexa-1,3-dienes (89% trans pseudo a-a isomer)
Comparator Or BaselineBenzene / Toluene: Yields bis(trimethylsilyl)cyclohexa-1,4-dienes
Quantified DifferenceAddition of a third trimethylsilyl group and shift to 1,3-diene regiochemistry
ConditionsConstant current electrolysis in THF/HMPA with Me3SiCl and a sacrificial aluminum anode

Provides synthetic chemists with a unique precursor for accessing densely functionalized, tris-silylated cyclic building blocks.

High-Temperature Quantitative NMR Standard

Directly leveraging its 168 °C boiling point, Phenyltrimethylsilane is the standard of choice for 1H-NMR yield determinations in heated reactions (e.g., 80 °C olefinations) where TMS would evaporate and skew integration results [1].

Orthogonal Silyl Motif in Complex Synthesis

Because it completely resists Hiyama cross-coupling (0% yield compared to highly reactive trimethoxysilanes), it is utilized when a highly stable, non-transferable aryl-silicon bond is required during multi-step organic synthesis[2].

Overcharge Protection Additive in Li-Ion Batteries

Utilizing its precise 4.54 V oxidation potential, it is deployed in 4-V class lithium battery electrolytes to polymerize during overcharge, forming a protective, silicon-doped passivation layer that prevents thermal runaway [3].

Boiling Point

169.5 °C

LogP

4.72 (LogP)

UNII

PX1SG1Q5YP

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.78%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (13.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (13.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (84.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

768-32-1

Wikipedia

Phenyltrimethylsilane

General Manufacturing Information

Benzene, (trimethylsilyl)-: ACTIVE

Dates

Last modified: 08-16-2023

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